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Compound of Interest

Compound Name: Pyrimidine-5-carbohydrazide

Cat. No.: B3028944 Get Quote

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pyrimidine-5-
carbohydrazide

Introduction
Pyrimidine-5-carbohydrazide is a heterocyclic organic compound featuring a pyrimidine ring

functionalized with a carbohydrazide group at the C5 position. As a bifunctional molecule, it

possesses the characteristic aromaticity and electron-deficient nature of the pyrimidine core,

combined with the high nucleophilicity and reactivity of the hydrazide moiety. This unique

combination makes it a highly valuable and versatile building block in medicinal chemistry and

organic synthesis. Pyrimidine derivatives are of immense interest due to their presence in

natural products and their wide range of biological activities, including antimicrobial, antiviral,

and anticancer properties. The carbohydrazide group serves as a key handle for introducing

molecular diversity, allowing for the construction of complex heterocyclic systems and libraries

of compounds for drug discovery campaigns.

This guide provides a comprehensive overview of the synthesis, physicochemical properties,

and core reactivity of Pyrimidine-5-carbohydrazide, offering field-proven insights for

researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties
The physical and chemical properties of Pyrimidine-5-carbohydrazide are fundamental to its

handling, characterization, and application in synthesis.
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Property Value Source(s)

Molecular Formula C₅H₆N₄O

Molecular Weight 138.13 g/mol

CAS Number 40929-42-8

Appearance Solid (Typical)

Density ~1.335 g/cm³

Storage Condition Room temperature, dry

Spectroscopic Signature
While a detailed spectrum requires experimental acquisition, the expected spectroscopic

characteristics can be inferred from the functional groups present:

Infrared (IR) Spectroscopy: The IR spectrum is dominated by vibrations from the

carbohydrazide group. Key absorptions include N-H stretching vibrations (typically two bands

for the -NH₂ group) around 3300-3500 cm⁻¹, and a strong C=O (Amide I) stretching band

around 1670-1690 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would show distinct signals for the three protons on the pyrimidine

ring, typically in the downfield region (>8.0 ppm) due to the deshielding effect of the ring

nitrogen atoms. The protons of the hydrazide group (-NH- and -NH₂) would appear as

broad singlets, with chemical shifts that can vary depending on the solvent and

concentration.

¹³C NMR: Carbonyl carbons are characteristically downfield, appearing above 155 ppm.

The carbons of the pyrimidine ring would also have distinct chemical shifts reflecting their

electronic environment.

Synthesis of Pyrimidine-5-carbohydrazide
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The most direct and common method for the synthesis of Pyrimidine-5-carbohydrazide is

through the hydrazinolysis of a corresponding pyrimidine-5-carboxylic acid ester, such as ethyl

or methyl pyrimidine-5-carboxylate. This reaction involves the nucleophilic acyl substitution of

the alkoxy group of the ester by hydrazine.

The precursor, a pyrimidine-5-carboxylate ester, can be synthesized through various

established methods, including the condensation of amidinium salts with reagents like the

sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, or through metal-halogen

exchange from 5-bromopyrimidine followed by reaction with an appropriate chloroformate or

cyanoformate.

Synthesis Workflow

Reactants & Conditions
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Synthesis of Pyrimidine-5-carbohydrazide via hydrazinolysis.
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Experimental Protocol: Synthesis of Pyrimidine-5-
carbohydrazide
This protocol is a generalized procedure based on standard laboratory practices for

hydrazinolysis.

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add

ethyl pyrimidine-5-carboxylate (1.0 eq).

Reagent Addition: Add ethanol as a solvent to create a slurry or solution. To this, add

hydrazine hydrate (typically 2-10 eq.) portion-wise. The use of excess hydrazine drives the

reaction to completion.

Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The

progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature. The product often

precipitates from the solution. If not, the solvent volume can be reduced under vacuum.

Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold

ethanol or diethyl ether to remove residual hydrazine, and dried under vacuum to yield

Pyrimidine-5-carbohydrazide.

Causality Note: Ethanol is a common solvent as it solubilizes the ester and is compatible with

hydrazine. Refluxing provides the necessary activation energy for the nucleophilic attack. An

excess of hydrazine is used based on Le Chatelier's principle to shift the equilibrium towards

the product.

Chemical Reactivity and Synthetic Utility
The reactivity of Pyrimidine-5-carbohydrazide is dominated by the nucleophilic character of

the terminal -NH₂ group and the adjacent -NH- group of the hydrazide moiety. This functionality

is a gateway to a vast array of derivatives, primarily through condensation and cyclization

reactions.

Hydrazone Formation: Condensation with Carbonyls
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The most fundamental reaction of Pyrimidine-5-carbohydrazide is its condensation with

aldehydes and ketones. The terminal amino group acts as a potent nucleophile, attacking the

electrophilic carbonyl carbon. This is followed by dehydration to form a stable N-acylhydrazone

(Schiff base) derivative. This reaction is a cornerstone of combinatorial chemistry for generating

large libraries of potential drug candidates.

Reactants

Pyrimidine-5-carbohydrazide
(R-CO-NHNH₂)

N-Acylhydrazone Derivative
(R-CO-NH-N=CHR')

Condensation

Aldehyde/Ketone
(R'-CHO / R'-CO-R'')

Acid Catalyst (e.g., Acetic Acid) Protonates C=O
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Condensation reaction to form N-acylhydrazones.

Experimental Protocol: Synthesis of a Pyrimidine-5-
carbohydrazone
This protocol is adapted from the synthesis of related hydrazone derivatives.

Dissolution: Dissolve Pyrimidine-5-carbohydrazide (1.0 eq) in a suitable solvent, such as

ethanol or methanol, in a round-bottom flask.

Addition of Carbonyl: Add the desired aromatic or aliphatic aldehyde (1.0-1.1 eq) to the

solution.
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Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops) to protonate the carbonyl

oxygen, thereby increasing its electrophilicity.

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

Isolation: Upon completion, cool the reaction mixture. The hydrazone product typically

crystallizes out. The solid is collected by filtration, washed with cold solvent, and dried.

Synthesis of Heterocyclic Rings
The true synthetic power of Pyrimidine-5-carbohydrazide lies in its use as a precursor for

various five-membered heterocyclic rings. The N-acylhydrazone derivatives are often stable,

isolable intermediates that can be cyclized under different conditions.

1,3,4-Oxadiazoles: Oxidative cyclization of N-acylhydrazones using reagents like acetic

anhydride or other dehydrating agents leads to the formation of 1,3,4-oxadiazole rings.

1,2,4-Triazoles: The hydrazide can react with compounds containing a C=N bond or their

precursors. For instance, reaction with isothiocyanates yields a thiosemicarbazide

intermediate, which can be cyclized under basic conditions to form a triazole-thione.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds can lead to the formation of N-acyl

pyrazole derivatives.
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Key cyclization pathways from Pyrimidine-5-carbohydrazide.

Scientific Rationale: These cyclization reactions are driven by the desire to form stable, five-

membered aromatic rings. The choice of reagent dictates which heteroatoms are incorporated

into the new ring. This strategy allows for the creation of fused or linked bi-heterocyclic

systems, which are privileged structures in drug discovery.

Applications in Medicinal Chemistry and Drug
Development
The pyrimidine core is a well-established pharmacophore, and the ability to easily derivatize it

via the 5-carbohydrazide handle makes this compound a cornerstone for developing new

therapeutic agents.

Antimicrobial Agents: A significant body of research focuses on hydrazone derivatives of

heterocyclic carbohydrazides as potent antimicrobial agents. For example, derivatives of a

structurally related tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide have demonstrated
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excellent antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E.

coli) bacteria.

Anticancer Agents: The pyrimidine scaffold is central to many anticancer drugs (e.g., 5-

Fluorouracil). By using Pyrimidine-5-carbohydrazide as a starting point, novel derivatives

can be synthesized and screened for their antiproliferative activities against various cancer

cell lines.

Other Therapeutic Areas: The versatility of the pyrimidine-hydrazide scaffold has led to its

exploration in a wide range of therapeutic areas, including as antiviral, anti-inflammatory, and

analgesic agents.

The core principle is that the pyrimidine ring can act as a "hinge" or anchor for binding to

biological targets, while the diverse functionalities introduced via the hydrazide linker can

explore different pockets of the binding site to enhance potency and selectivity.

Conclusion
Pyrimidine-5-carbohydrazide is a synthetically accessible and highly reactive intermediate of

significant value to the scientific community. Its straightforward synthesis from ester precursors

and the predictable, versatile reactivity of its carbohydrazide group make it an ideal platform for

generating molecular diversity. The facile formation of N-acylhydrazones and their subsequent

conversion into a variety of heterocyclic systems provide a robust and efficient pathway for the

discovery of new bioactive compounds. For researchers in drug development, Pyrimidine-5-
carbohydrazide represents a privileged starting material for building libraries of novel

molecules with the potential to address a wide range of therapeutic needs.

To cite this document: BenchChem. [Chemical properties and reactivity of Pyrimidine-5-
carbohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3028944#chemical-properties-and-reactivity-of-
pyrimidine-5-carbohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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